molecular formula C6H8N2O B1205310 2,4-Diaminophenol CAS No. 95-86-3

2,4-Diaminophenol

Cat. No.: B1205310
CAS No.: 95-86-3
M. Wt: 124.14 g/mol
InChI Key: XIWMTQIUUWJNRP-UHFFFAOYSA-N
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Description

2,4-Diaminophenol, also known as 2,4-diaminophenoxyethanol, is an organic compound with a molecular formula of C6H10N2O. It is a white crystalline solid that is soluble in water and alcohols. This compound is a common intermediate in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals. It is also used as a chelating agent and corrosion inhibitor in industrial applications.

Scientific Research Applications

Surface Characterization and Nanoplatform Applications

2,4-Diaminophenol (DAPO) has been utilized in the field of surface characterization and nanotechnology. Ekşi et al. (2013) explored the covalent bonding of 2,4-dinitrophenol to a glassy carbon substrate, followed by an electrochemical reduction to obtain DAPO films. These films were characterized using X-ray photoelectron spectroscopy and infrared spectroscopy, providing insights into their applications in nanotechnology and surface science (Ekşi et al., 2013).

Electrochemical Copolymerization

The electrochemical copolymerization of aniline with this compound has been studied for its applications in polymer science. Mu, Zhang, and Zhai (2009) investigated the copolymerization rate and found that it increased with the ratio of this compound to aniline. This study highlights the potential of this compound in synthesizing polymers with unique properties like improved redox activity and conductivity (Mu, Zhang, & Zhai, 2009).

Functionalized Graphene Oxide

Graphene oxide, functionalized with this compound, has been synthesized for various applications. Manza, Dhore, and Amalraj (2022) reported on the synthesis of graphene oxide functionalized with this compound, demonstrating its potential in materials science and nanotechnology. This research opens up new avenues for the use of this compound in developing advanced materials (Manza, Dhore, & Amalraj, 2022).

Catalysts for Polymerization

This compound has been used in the synthesis of catalysts for polymerization processes. Osten et al. (2012) explored its use in developing indium catalysts for the polymerization of racemic lactide, highlighting its role in enhancing the efficiency of such processes (Osten et al., 2012).

Environmental Monitoring and Toxicity Evaluation

Zhu et al. (2016) developed an electrochemical approach using 2,4-dichlorophenol and poly(eosin Y)/hydroxylated multi-walled carbon nanotubes for environmental monitoring and toxicity evaluation. This study demonstrates the application of this compound derivatives in environmental science, specifically in assessing public health risks (Zhu et al., 2016).

Safety and Hazards

2,4-Diaminophenol dihydrochloride is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While many compounds are considered safe for users at the concentrations in hair dyes, there are conflicting data about a large number of hair dye formulations . A better understanding of the chemical and mechanistic basis of the reported toxicities of hair dye mixtures and individual hair dye ingredients is needed . It is anticipated that in-depth chemical and systems toxicology studies harnessing modern and emerging techniques can shed light on this public health concern in the future .

Biochemical Analysis

Biochemical Properties

2,4-Diaminophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves its role as a substrate for nitroreductase enzymes, which catalyze the reduction of nitro groups to amino groups . This reduction process is crucial for the metabolism of nitroaromatic compounds. Additionally, this compound can interact with other biomolecules such as glutathione, which helps in detoxifying reactive intermediates formed during its metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . This oxidative stress can also affect cellular metabolism by disrupting mitochondrial function and ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For example, this compound can bind to and inhibit the activity of certain enzymes, such as those involved in oxidative phosphorylation . This inhibition can lead to a decrease in ATP production and an increase in ROS generation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can cause persistent oxidative stress and cellular damage . These long-term effects can impact cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and minimal cellular damage . At higher doses, it can cause significant toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where doses above a certain level result in severe adverse effects, including lethality .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the reduction of nitro groups. The compound is metabolized by nitroreductase enzymes to form 2-amino-4-nitrophenol and 4-amino-2-nitrophenol, which are further reduced to this compound . These metabolic pathways involve various cofactors, such as NADPH, which are essential for the reduction reactions . The metabolism of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In the bloodstream, this compound can bind to serum proteins, which facilitate its transport to various organs . Within cells, it can be transported across membranes by specific transporters, such as those involved in the uptake of phenolic compounds . The distribution of this compound can also be influenced by its interactions with cellular components, leading to its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound can localize to the mitochondria, where it exerts its effects on oxidative phosphorylation and ATP production . Additionally, it can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and affect cellular processes . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2,4-diaminophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMTQIUUWJNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-09-7 (di-hydrochloride)
Record name 2,4-Diaminophenol
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DSSTOX Substance ID

DTXSID7043748
Record name 2,4-Diaminophenol
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95-86-3
Record name 2,4-Diaminophenol
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Record name 2,4-Diaminophenol
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Record name 2,4-Diaminophenol
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Record name 2,4-diaminophenol
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Record name 2,4-DIAMINOPHENOL
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Synthesis routes and methods I

Procedure details

2,4-Diaminophenol is prepared by the catalytic hydrogenation of 2,4-dinitrophenol or less conveniently be reduction in acid solution by metals. It is also formed by the electrolytic reduction of 3-dinitrobenzene or 3-nitroaniline in sulfuric acid (L. Gatterman, Chem. Ber., 1893, 26, p. 1848). 2,6-Diaminophenol is formed by the reduction of 2,6-dinitrophenol (J. Post and C. Stuckenberg, Ann., 1880, 205, p. 79). 2,5-Diaminophenol and 4,5-diaminophenol and prepared from the corresponding nitroaminophenol (F. Kehrmann, Chem. Ber., 1897, 30, p. 2096; 1898, 31, p. 2403). 3,5-Diaminophenol (m.p. 168°-170° C.) is formed from phloroglucinol and aqueous ammonia (J. Pollak, Monatsh, 1893, 14, p. 425).
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Synthesis routes and methods II

Procedure details

Into the reactor described in Example 6 there are placed 30 g of 2,4-dinitrophenol and 30 ml of a 37% aqueous solution of hydrochloric acid. The resulting suspension is thoroughly intermixed. The reactor is then hermetically closed with a cover, whereinto a thin-wall coiled tube is soldered. Hydrogen is continuously admitted into the tube under the pressure of 60 atm at the rate of 25 ml/min. The reactor is heated to the temperature of 150° C. and pressure therein over the suspension is increased to 60 atm. Under these conditions hydrogenation is carried out for 4 hours. After cooling and precipitation with a 37% hydrochloric acid the resulting product is filtered-off and washed with methanol to give 24 g of 2,4-diaminophenol which corresponds to 77% as calculated for the starting 2,4-dinitrophenol.
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Synthesis routes and methods III

Procedure details

The process of hydrogenation is conducted in the reactor described in the foregoing Example 10. Into this reactor there are charged 4 g of 2,4-dinitrophenol, poured 100 ml of water and the resulting solution is stirred. Into the tube (membrane catalyst) hydrogen is continuously fed under the pressure of 40 atm at the rate of 10 l/min. The hydrogenation is conducted at the temperature in the reactor of 100° C. for 2.5 hours. After cooling the solution is partially evaporated in vacuum and the precipitated crystals of 2,4-diaminophenol are separated. After recrystallization from acetone there are obtained 2.8 g of 2,4-diaminophenol with the melting point of 79° C. The product yield is 91.5% based on the starting 2,4-dinitrophenol.
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Synthesis routes and methods IV

Procedure details

Onto the bottom of a cylindrical reactor a chamber is placed which is made of a 100μ-thick foil having the working surface area of 50 cm2. The foil is manufactured of an alloy consisting of 95% by mass of palladium and 5% by mass of rhodium. Hydrogen is continuously fed inside the chamber under the pressure 2.5 atm at the rate of 10 ml/min. Outside the chamber in the reactor there are placed 22 g of 2,4-dinitrophenol, whereafter 250 ml of distilled water are added thereto. The reactor is heated to the temperature of 116° C., pressure inside the reactor is increased to 4 atm; under these conditions the process of hydrogenation is conducted under stirring for 3 hours. Then the reactor is cooled and the precipitated crystals are filtered-off to give 15.2 g of 2,4-diaminophenol. The product is recrystallized from acetone to give 10.3 g of 2,4-diaminophenol with the melting point of 80° C. The yield of 2,4-diaminophenol is 71.6% of the theoretical (i.e. as calculated for the initial 2,4-dinitrophenol).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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